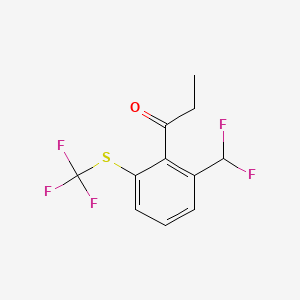
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves multiple steps, typically starting with the functionalization of the phenyl ring. Common synthetic routes include:
Halogenation and Substitution Reactions:
Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are commonly used.
Major Products: Depending on the reaction, products may include alcohols, sulfoxides, sulfones, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
- 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
These compounds share structural similarities but differ in the position of substituents on the phenyl ring, which can influence their chemical properties and applications.
Propriétés
Formule moléculaire |
C11H9F5OS |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-7(17)9-6(10(12)13)4-3-5-8(9)18-11(14,15)16/h3-5,10H,2H2,1H3 |
Clé InChI |
MVTVBFQTRHIAJU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















